molecular formula C22H25FN2O3 B2874292 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921810-03-9

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2874292
CAS No.: 921810-03-9
M. Wt: 384.451
InChI Key: IOUMPWDURHVQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and oxazepines. This compound has garnered interest due to its potential pharmacological properties and biological activities. The following sections will explore its chemical structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H27FN2O3C_{22}H_{27}FN_{2}O_{3} with a molecular weight of 384.4 g/mol. The compound features:

  • A fluorine atom that enhances electronic properties.
  • A sulfonamide group which is known for its antibacterial properties.
  • An oxazepine ring , indicating potential neuropharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazepine core followed by functionalization to introduce isobutyl and benzamide moieties. Common reagents used in the synthesis include:

  • Dimethylformamide (DMF) or dichloromethane as solvents.
  • Potassium permanganate for oxidation reactions.
  • Sodium borohydride for reduction processes.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antibacterial properties. The compound's sulfonamide group may inhibit bacterial growth by interfering with folic acid synthesis.

Neuropharmacological Effects

The presence of the oxazepine structure suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems.

Case Studies

  • Antibacterial Efficacy : A study investigating various sulfonamides found that compounds with structural similarities to 4-fluoro-N-(5-isobutyl...) exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to competitive inhibition of dihydropteroate synthase.
  • Neuropharmacological Research : In vitro studies have indicated that oxazepine derivatives can act as modulators of GABA receptors. This suggests that 4-fluoro-N-(5-isobutyl...) may have potential as an anxiolytic or sedative agent.

Data Summary Table

PropertyValue
Molecular FormulaC22H27FN2O3C_{22}H_{27}FN_{2}O_{3}
Molecular Weight384.4 g/mol
CAS Number921810-03-9
Antibacterial ActivitySignificant against Gram-positive bacteria
Neuropharmacological PotentialModulation of GABA receptors

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-10-9-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-5-7-16(23)8-6-15/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUMPWDURHVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.